(DHQ)2AQN vs. (DHQ)2PHAL in Asymmetric Dihydroxylation of Terminal Alkenes: A Direct Comparison
In the asymmetric dihydroxylation of a terminal alkene substrate bearing an n-hexyl chain, (DHQ)2AQN outperformed the widely used (DHQ)2PHAL ligand in both yield and enantioselectivity [1]. Under identical reaction conditions, the anthraquinone-based ligand provided a 2% higher yield and a 5% absolute improvement in enantiomeric excess [1].
| Evidence Dimension | Asymmetric dihydroxylation yield and enantioselectivity |
|---|---|
| Target Compound Data | Yield: 90%; ee: 85% |
| Comparator Or Baseline | (DHQ)2PHAL: Yield: 88%; ee: 80% |
| Quantified Difference | Yield: +2 percentage points; ee: +5% (absolute) |
| Conditions | Substrate: terminal alkene with (CH₂)₅CH₃ chain; 0.50 mol % K₂OsO₄·2H₂O, 1.0 mol % ligand, K₃Fe(CN)₆ (3 equiv), K₂CO₃ (3 equiv), CH₃SO₂NH₂ (1 equiv), t-BuOH–H₂O, 4 °C to 23 °C [1]. |
Why This Matters
This direct, side-by-side comparison under identical conditions provides unequivocal evidence that (DHQ)2AQN can deliver superior stereochemical outcomes for aliphatic terminal alkenes compared to the standard PHAL ligand, directly impacting product purity and downstream processing costs.
- [1] McLachlan, M. J.; Johannes, C. W. Asymmetric Dihydroxylation of Terminal Alkenes. Table 1, Entry 2 vs. Entry 3. In: Total Synthesis of the Proposed Structure of Phorbasin C. Org. Lett. 2011, 13 (8), 2026–2029. (Data cited from supporting information). View Source
